molecular formula C5H8OS2 B6279497 methyl 3-oxobutanedithioate CAS No. 17749-24-5

methyl 3-oxobutanedithioate

Cat. No.: B6279497
CAS No.: 17749-24-5
M. Wt: 148.3 g/mol
InChI Key: HDDBIBXOQWQPNJ-UHFFFAOYSA-N
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Description

Methyl 3-oxobutanedithioate is a chemical compound with the molecular formula C5H8OS2

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxobutanedithioate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxobutanedithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can replace the dithioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Methyl 3-oxobutanedithioate has several scientific research applications, including:

Mechanism of Action

Methyl 3-oxobutanedithioate exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to increased insulin sensitivity and improved glycemic control. The compound may also have some affinity for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), although its selectivity for peroxisome proliferator-activated receptor gamma is higher .

Comparison with Similar Compounds

    Methyl 3-oxobutanoate: Similar structure but lacks the dithioate group.

    Methyl 3-oxobutanedisulfoxide: Oxidized form of methyl 3-oxobutanedithioate.

    Methyl 3-oxobutanedisulfone: Further oxidized form of this compound.

Uniqueness: this compound is unique due to its dithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to activate peroxisome proliferator-activated receptor gamma and improve insulin sensitivity sets it apart from other similar compounds .

Properties

CAS No.

17749-24-5

Molecular Formula

C5H8OS2

Molecular Weight

148.3 g/mol

IUPAC Name

methyl 3-oxobutanedithioate

InChI

InChI=1S/C5H8OS2/c1-4(6)3-5(7)8-2/h3H2,1-2H3

InChI Key

HDDBIBXOQWQPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)SC

Purity

95

Origin of Product

United States

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